Evidence Item 1: The Strategic Advantage of the 6,8-Difluoro Quinazoline Core for Potency Enhancement in KRAS Inhibitor Design
The incorporation of a 6,8-difluoroquinazoline core is a validated design strategy to significantly enhance the potency of next-generation KRASG12C inhibitors compared to traditional bicyclic systems. [1] This class-level inference is based on a rational scaffold engineering approach where the 6,8-difluoro pattern on the quinazoline ring is a key determinant of activity.
| Evidence Dimension | Inhibitory Potency (Qualitative) |
|---|---|
| Target Compound Data | Core scaffold for compounds 19 and 20, which displayed sub-nanomolar potency. |
| Comparator Or Baseline | Traditional bicyclic systems (non-fluorinated quinazoline cores) |
| Quantified Difference | Qualitative potency shift from micromolar/nanomolar to sub-nanomolar range. |
| Conditions | KRASG12C inhibition assay (in vitro). |
Why This Matters
Selecting a building block with the 6,8-difluoro core provides a proven strategic advantage in potency for medicinal chemistry programs targeting KRAS and related kinases, increasing the likelihood of identifying development candidates.
- [1] Structure-based design and synthesis of novel highly potent and selective KRASG12C inhibitors. (2025). European Journal of Medicinal Chemistry. View Source
